Glyceric acid Glyceric acid Glyceric acid, also known as glycerate or D-groa, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Glyceric acid is soluble (in water) and a weakly acidic compound (based on its pKa). Glyceric acid has been found in human prostate tissue, and has also been detected in most biofluids, including cerebrospinal fluid, sweat, blood, and urine. Within the cell, glyceric acid is primarily located in the cytoplasm and mitochondria. Glyceric acid exists in all eukaryotes, ranging from yeast to humans. Glyceric acid participates in a number of enzymatic reactions. In particular, Glyceric acid can be converted into 3-phosphoglyceric acid; which is mediated by the enzyme glycerate kinase. In addition, Glyceric acid can be biosynthesized from 3-phosphoglyceric acid; which is mediated by the enzyme glycerate kinase. In humans, glyceric acid is involved in the glycine and serine metabolism pathway, the glycerolipid metabolism pathway, and the D-glyceric acidura pathway. Glyceric acid is also involved in several metabolic disorders, some of which include dimethylglycine dehydrogenase deficiency, the sarcosinemia pathway, the NON ketotic hyperglycinemia pathway, and glycerol kinase deficiency. Glyceric acid is a potentially toxic compound. Glyceric acid has been found to be associated with the diseases known as schizophrenia; glyceric acid has also been linked to several inborn metabolic disorders including d-glyceric acidemia, primary hyperoxaluria II, and primary hyperoxaluria.
Glyceric acid is a trionic acid that consists of propionic acid substituted at positions 2 and 3 by hydroxy groups. It has a role as a fundamental metabolite. It derives from a propionic acid. It is a conjugate acid of a glycerate.
Brand Name: Vulcanchem
CAS No.: 118916-26-0
VCID: VC20862432
InChI: InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
SMILES: C(C(C(=O)O)O)O
Molecular Formula: C3H6O4
Molecular Weight: 106.08 g/mol

Glyceric acid

CAS No.: 118916-26-0

Cat. No.: VC20862432

Molecular Formula: C3H6O4

Molecular Weight: 106.08 g/mol

* For research use only. Not for human or veterinary use.

Glyceric acid - 118916-26-0

Specification

CAS No. 118916-26-0
Molecular Formula C3H6O4
Molecular Weight 106.08 g/mol
IUPAC Name 2,3-dihydroxypropanoic acid
Standard InChI InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Standard InChI Key RBNPOMFGQQGHHO-UHFFFAOYSA-N
SMILES C(C(C(=O)O)O)O
Canonical SMILES C(C(C(=O)O)O)O

Introduction

Physical and Chemical Properties

Glyceric acid possesses several distinctive physical and chemical properties that determine its behavior in various chemical and biological systems. These properties are essential for understanding its role in biochemical processes and its potential applications.

Physical Properties

Glyceric acid typically exists as a viscous liquid at room temperature with a melting point below 25°C . Its physical state is characterized as a clear liquid that can range in color from colorless to red to green, depending on purity and environmental conditions .
The following table summarizes the key physical properties of glyceric acid:

PropertyValueSource
Molecular FormulaC₃H₆O₄
Molecular Weight106.08 g/mol
Melting Point<25°C
Boiling Point412.0±30.0°C (Predicted)
Density1.0304 (rough estimate)
Refractive Index1.5150 (estimate)
Physical StateClear liquid
ColorColorless to Red to Green
Solubility in DMSO≥100 mg/mL (942.68 mM)

Chemical Properties

The chemical behavior of glyceric acid is largely determined by its functional groups, particularly the carboxylic acid group and the two hydroxyl groups. These groups confer acidity and enable participation in various chemical reactions.

PropertyValueSource
pKa3.52 (at 25°C)
pH (1 mM solution)3.38
pH (10 mM solution)2.8
pH (100 mM solution)2.27
FDA UNII70KH64UX7G
IUPAC Name(2R)-2,3-dihydroxypropanoic acid
InChI KeyRBNPOMFGQQGHHO-UWTATZPHSA-N
The carboxylic acid group contributes to the compound's acidity, while the hydroxyl groups enable hydrogen bonding and increase water solubility. The compound's chirality arises from the asymmetric carbon at position 2, leading to the existence of different stereoisomers .

Production Methods

Several methods have been developed for the production of glyceric acid, with oxidation of glycerol being the most common approach. These methods vary in efficiency, yield, and practical applicability.

Oxidation of Glycerol

The traditional method for producing glyceric acid involves the oxidation of glycerol. This process can be represented by the following chemical equation :
HOCH₂CH(OH)CH₂OH + O₂ → HOCH₂CH(OH)CO₂H + H₂O
Nitric acid is typically used as the oxidizing agent, although various catalytic oxidation methods have also been developed to improve efficiency and selectivity . It's worth noting that since glycerol is prochiral, the oxidation of its two terminal alcohol groups can produce distinct enantiomers of glyceric acid .
Further oxidation of both primary alcohols in glycerol can lead to the formation of tartronic acid:
HOCH₂CH(OH)CH₂OH + 2 O₂ → HO₂CCH(OH)CO₂H + 2 H₂O

Reaction of Acrylic Acid with Sodium Chlorate

An alternative production method involves reacting acrylic acid with sodium chlorate in an aqueous medium. This process requires the presence of osmium tetroxide as a catalyst, typically in concentrations of 0.01% to 0.05% .
The reaction is conducted at temperatures ranging from 30°C to 80°C, with the optimal range being 40°C to 70°C . After the reaction, the osmium tetroxide catalyst can be recovered by extracting the aqueous solution with a suitable solvent, such as benzene .
The glyceric acid is then isolated by neutralizing the aqueous solution with an alkaline earth metal compound (preferably calcium oxide, hydroxide, carbonate, or bicarbonate), followed by crystallization of the resulting alkaline earth glycerate . The pure glyceric acid can be obtained by treating this salt with dilute sulfuric acid .

Recent Advances in Synthesis Methods

Recent research has revealed a novel abiotic synthesis pathway for racemic glyceric acid. This involves a barrierless radical-radical reaction between the hydroxycarbonyl radical (HOĊO) and 1,2-dihydroxyethyl radical (HOĊHCH₂OH) in low-temperature carbon dioxide (CO₂) and ethylene glycol (HOCH₂CH₂OH) ices . This discovery is particularly significant for understanding the potential origins of glyceric acid in extraterrestrial environments and its role in prebiotic chemistry.

Biochemical Significance

Glyceric acid and its derivatives play crucial roles in various biochemical processes, particularly in energy metabolism and biosynthetic pathways.

Role in Glycolysis

Several phosphate derivatives of glyceric acid serve as key intermediates in glycolysis, the central metabolic pathway for glucose breakdown and energy production . These derivatives include:

  • 2-phosphoglyceric acid

  • 3-phosphoglyceric acid

  • 2,3-bisphosphoglyceric acid

  • 1,3-bisphosphoglyceric acid
    These phosphorylated forms of glyceric acid participate in consecutive reactions that ultimately convert glucose to pyruvate, generating ATP and NADH in the process . This makes glyceric acid derivatives essential for cellular energy metabolism in virtually all living organisms.

Involvement in Amino Acid Biosynthesis

Beyond its role in energy metabolism, 3-phosphoglyceric acid, a phosphorylated derivative of glyceric acid, serves as an intermediate in the biosynthesis of the amino acid serine . Serine can further be converted to other amino acids, including glycine and cysteine, highlighting the broader significance of glyceric acid derivatives in protein synthesis and cellular function .

Metabolism and Enzymatic Reactions

In cellular metabolism, glyceric acid is involved in several enzymatic reactions. For instance, it can be formed from tartronate semialdehyde in a reaction that requires hydrogen ions and NADH, producing NAD as a co-product . Similarly, hydroxypyruvic acid can be converted to glyceric acid through reactions involving hydrogen ions and either NADH or NADPH as cofactors .

Recent Research Findings

Recent scientific investigations have expanded our understanding of glyceric acid's significance beyond its established biochemical roles, particularly in the context of astrochemistry and origins-of-life research.

Extraterrestrial Occurrence

One of the most intriguing recent discoveries is the identification of glyceric acid in carbonaceous meteorites, where it has been found in abundances comparable to amino acids . This finding suggests that glyceric acid may have been present on early Earth through extraterrestrial delivery, potentially contributing to the chemical inventory available for the emergence of life.

Abiotic Synthesis Pathways

Researchers have recently reported the first abiotic synthesis of racemic glyceric acid through a radical-radical reaction in low-temperature environments . This synthesis pathway involves the reaction of hydroxycarbonyl radical (HOĊO) with 1,2-dihydroxyethyl radical (HOĊHCH₂OH) in carbon dioxide and ethylene glycol ices .
The identification of glyceric acid in these experiments was achieved using isomer-selective vacuum ultraviolet photoionization reflectron time-of-flight mass spectrometry, based on adiabatic ionization energies and isotopic substitution studies . This research provides valuable insights into potential prebiotic formation mechanisms of glyceric acid under conditions that might have existed in interstellar environments or on primitive Earth.

Implications for Origins of Life

The discovery of both extraterrestrial sources and abiotic synthesis pathways for glyceric acid strengthens its potential connection to the origins of life . As a simple sugar acid that plays a fundamental role in metabolism, glyceric acid represents a potentially important molecule in the transition from prebiotic chemistry to primitive metabolic networks.

Occurrence in Nature

Glyceric acid is found in various natural sources, both terrestrial and extraterrestrial.

Terrestrial Sources

In terrestrial environments, glyceric acid has been identified in certain plant species. It occurs naturally in Populus tremula (European aspen) and Ardisia crenata (coral berry) . The presence of glyceric acid in these plants may be related to their specific metabolic processes and biochemical adaptations.

Meteoritic Occurrence

As mentioned earlier, glyceric acid has been detected in carbonaceous meteorites, suggesting its presence in extraterrestrial environments . This finding is significant for understanding the distribution of organic compounds in the solar system and their potential role in chemical evolution.

Applications and Future Prospects

While glyceric acid is primarily significant for its biochemical roles, it also has potential applications in various fields and continues to be a subject of scientific interest.

Chemical and Pharmaceutical Applications

Glyceric acid and its derivatives may have applications in organic synthesis, particularly in the preparation of compounds with specific stereochemical configurations. The compound's chiral nature makes it potentially valuable for the synthesis of pharmaceuticals and other fine chemicals that require stereochemical purity.

Future Research Directions

The recent discoveries regarding glyceric acid's abiotic synthesis and extraterrestrial occurrence open up new avenues for research. Future studies may further investigate:

  • The role of glyceric acid in prebiotic chemical evolution

  • The development of more efficient synthetic routes for glyceric acid production

  • The potential applications of glyceric acid derivatives in medicine and biotechnology

  • The distribution and formation mechanisms of glyceric acid in various astronomical environments

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